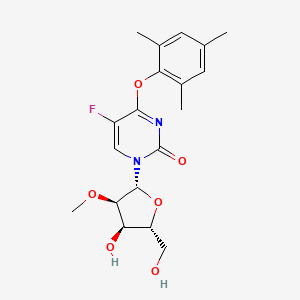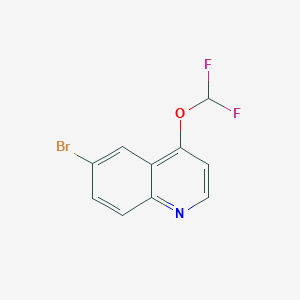
6-Bromo-4-(difluoromethoxy)quinoline
Descripción general
Descripción
6-Bromo-4-(difluoromethoxy)quinoline is a chemical compound with the molecular formula C10H6BrF2NO . It has a molecular weight of 274.06 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 6-Bromo-4-(difluoromethoxy)quinoline consists of a quinoline core with a bromine atom at the 6-position and a difluoromethoxy group at the 4-position . The SMILES string representation of this compound is BrC1=CC2=C(N=CC=C2OC(F)F)C=C1 .Physical And Chemical Properties Analysis
6-Bromo-4-(difluoromethoxy)quinoline is a solid with a melting point of 101-106 °C . The predicted boiling point is 299.0±35.0 °C, and the predicted density is 1.629±0.06 g/cm3 . The compound should be stored at 2-8°C .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Quinoline derivatives, including structures similar to 6-Bromo-4-(difluoromethoxy)quinoline, are recognized for their corrosion inhibition properties. These compounds form stable chelating complexes with metallic surfaces, offering protection against corrosion. This effectiveness is attributed to their high electron density, which facilitates the adsorption and formation of protective layers on metal surfaces (Verma, Quraishi, & Ebenso, 2020).
Antitumoral Properties
Quinoline derivatives have been explored for their antitumoral properties. Research into the biological activities of quinoline and quinazoline alkaloids has highlighted their significant potential in anticancer drug development. Compounds from these classes have demonstrated a broad spectrum of bioactivities, including antitumor, antimalarial, and antimicrobial effects, among others (Shang et al., 2018).
Green Chemistry in Quinoline Synthesis
The synthesis of quinoline derivatives, including eco-friendly approaches for creating the quinoline scaffold, is gaining attention. Green chemistry methods aim to reduce the use of hazardous chemicals, solvents, and catalysts, making the synthesis process more environmentally friendly and safer for human health. This approach is critical for the future application of quinoline derivatives in various fields (Nainwal et al., 2019).
Quinoline Degradation
The degradation of quinoline compounds is crucial due to their widespread use in industries such as dye, metallurgy, pharmaceuticals, and agrochemicals. Their persistence in the environment poses health and ecological risks. Research into efficient quinoline degradation methods is essential to mitigate these impacts and promote the sustainable use of quinoline derivatives (Luo et al., 2020).
Optoelectronic Materials
Quinoline derivatives are investigated for their potential in optoelectronic applications. Their unique structural properties make them suitable for use in electronic devices, luminescent elements, and photoelectric conversion elements. The research focuses on developing materials with improved performance for organic light-emitting diodes (OLEDs), nonlinear optical materials, and other optoelectronic devices (Segura et al., 2015).
Safety And Hazards
6-Bromo-4-(difluoromethoxy)quinoline is classified as Acute Tox. 2 Oral - Eye Irrit. 2, indicating that it is acutely toxic and can cause eye irritation . The compound is also classified as a very toxic hazardous material . It is recommended to avoid contact with skin and eyes, and to use personal protective equipment when handling this compound .
Propiedades
IUPAC Name |
6-bromo-4-(difluoromethoxy)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO/c11-6-1-2-8-7(5-6)9(3-4-14-8)15-10(12)13/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCDLPRFVBATOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-(difluoromethoxy)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Oxabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1447126.png)
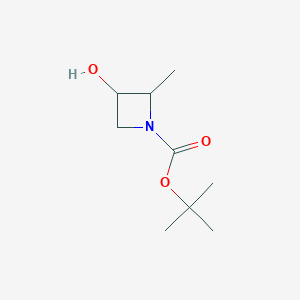
![4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride](/img/structure/B1447130.png)
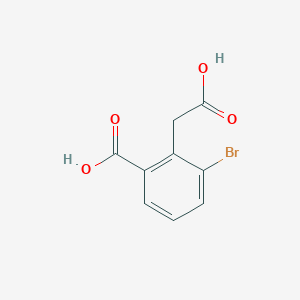
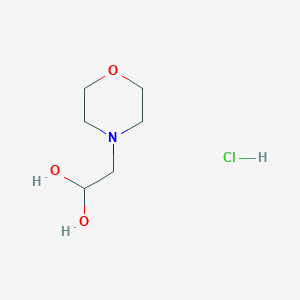
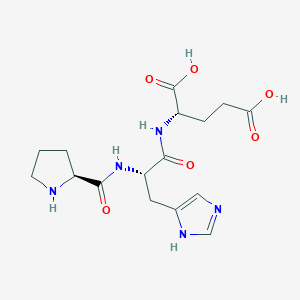
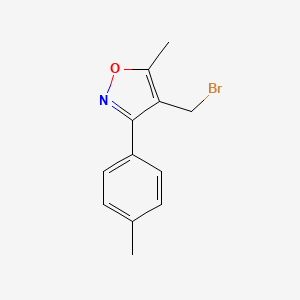
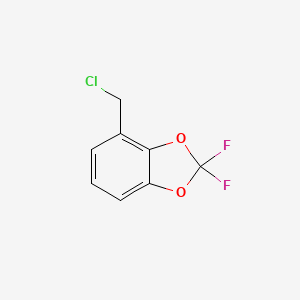
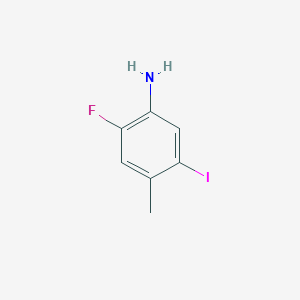
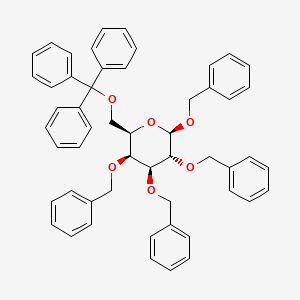
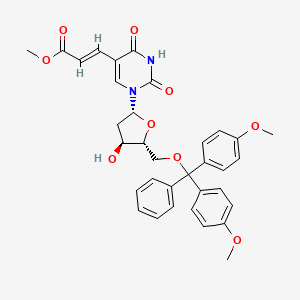
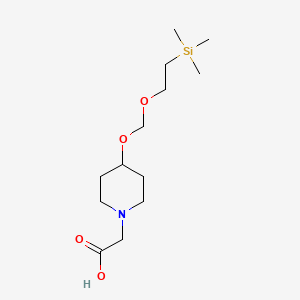
![3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide](/img/structure/B1447144.png)
